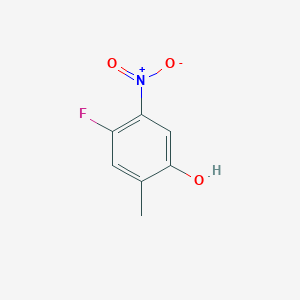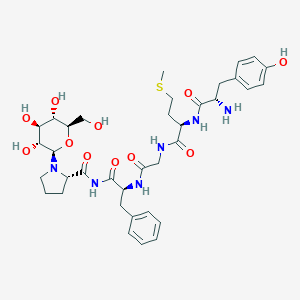![molecular formula C9H12FNO3 B037627 3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol CAS No. 115562-24-8](/img/structure/B37627.png)
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as 3F-MAPE, and it has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action for 3F-MAPE is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. Specifically, it has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and reward. This suggests that 3F-MAPE may have potential as a treatment for addiction and other mood disorders.
Effets Biochimiques Et Physiologiques
In addition to its effects on neurotransmitter systems, 3F-MAPE has also been found to have a variety of other biochemical and physiological effects. These include changes in heart rate and blood pressure, as well as alterations in glucose metabolism. These effects suggest that 3F-MAPE may have potential as a tool for studying the physiological effects of stress and other environmental factors on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3F-MAPE in lab experiments is its specificity for dopamine and norepinephrine release. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders. However, there are also limitations to its use, including the fact that it may have off-target effects on other neurotransmitter systems, and that its effects may be dose-dependent.
Orientations Futures
There are many potential future directions for research on 3F-MAPE. One area of interest is the development of new treatments for addiction and other neurological disorders based on the compound's effects on neurotransmitter systems. Another area of interest is the study of the physiological effects of stress and other environmental factors on the body, using 3F-MAPE as a tool. Finally, there is potential for further investigation into the mechanism of action of 3F-MAPE, in order to better understand its effects on the brain and body.
Méthodes De Synthèse
The synthesis method for 3F-MAPE involves a series of chemical reactions that result in the formation of the compound. This process begins with the reaction of 3-fluorocatechol with epichlorohydrin, which produces 3-fluoro-4-(2,3-epoxypropoxy)phenol. This intermediate product is then reacted with N-methylhydroxylamine to produce 3-fluoro-4-(2-hydroxy-3-methylamino-propoxy)phenol. Finally, this compound is reacted with sodium borohydride to produce 3F-MAPE.
Applications De Recherche Scientifique
3F-MAPE has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on neurotransmitter systems, including the modulation of dopamine and norepinephrine release. This makes it a potentially useful tool for studying the mechanisms of addiction, as well as for developing new treatments for addiction and other neurological disorders.
Propriétés
Numéro CAS |
115562-24-8 |
|---|---|
Nom du produit |
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
Formule moléculaire |
C9H12FNO3 |
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-7(13)5-2-3-6(12)9(14)8(5)10/h2-3,7,11-14H,4H2,1H3 |
Clé InChI |
HGZKLMFEVVYGMO-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
SMILES canonique |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
Synonymes |
1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




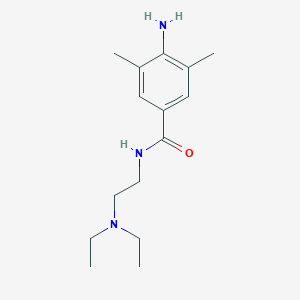

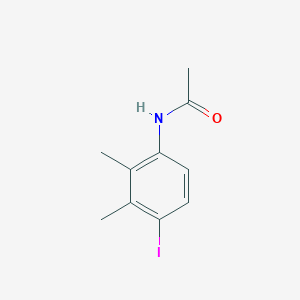
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
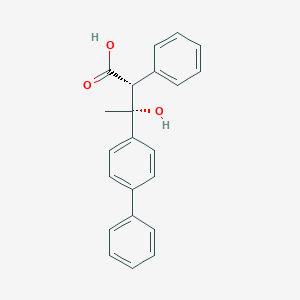
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

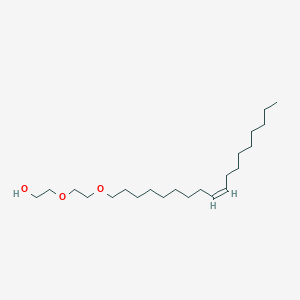

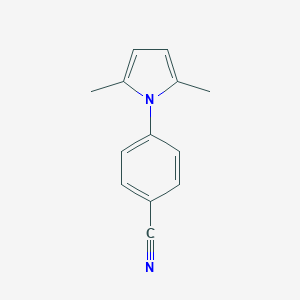
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)
